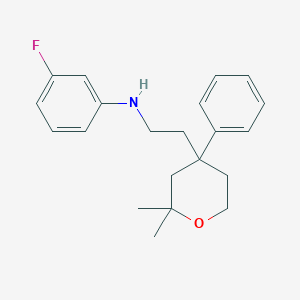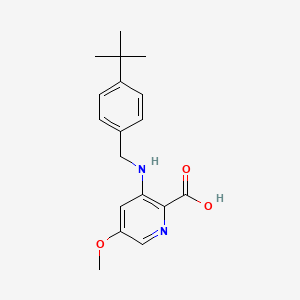
Antiparasitic agent-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiparasitic agent-21 is a novel compound with significant activity against parasitic infections, particularly those caused by Naegleria fowleri. This compound has shown promising results in preclinical studies, demonstrating excellent blood-brain barrier permeability and selective antiparasitic activity .
Preparation Methods
The synthesis of antiparasitic agent-21 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to enhance its antiparasitic properties. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Antiparasitic agent-21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Antiparasitic agent-21 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on parasitic organisms and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat parasitic infections, particularly those affecting the central nervous system.
Industry: Utilized in the development of new antiparasitic drugs and formulations
Mechanism of Action
The mechanism of action of antiparasitic agent-21 involves the inhibition of key enzymes and pathways essential for the survival of parasitic organisms. It targets specific molecular structures within the parasites, disrupting their metabolic processes and leading to their eventual death. The compound’s ability to cross the blood-brain barrier enhances its efficacy against central nervous system infections .
Comparison with Similar Compounds
Antiparasitic agent-21 can be compared with other similar compounds, such as:
Ivermectin: A broad-spectrum antiparasitic agent that inhibits gamma-aminobutyric acid (GABA)-gated chloride channels.
Metronidazole: A nitroimidazole used to treat various parasitic infections.
Praziquantel: An anthelmintic medication effective against parasitic worm infections.
What sets this compound apart is its selective activity against Naegleria fowleri and its excellent blood-brain barrier permeability, making it a unique and promising candidate for treating central nervous system infections .
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)methylamino]-5-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O3/c1-18(2,3)13-7-5-12(6-8-13)10-19-15-9-14(23-4)11-20-16(15)17(21)22/h5-9,11,19H,10H2,1-4H3,(H,21,22) |
InChI Key |
LGNBLHHDEFNGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=C(N=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


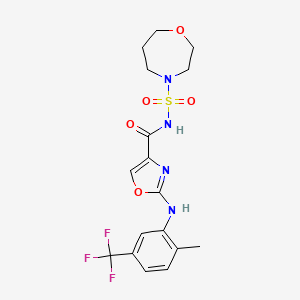
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
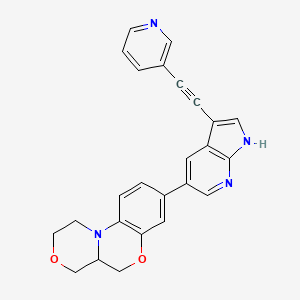
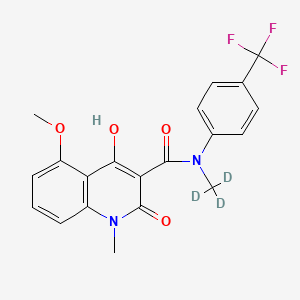
![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
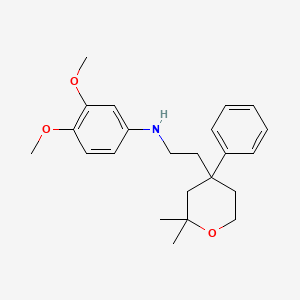

![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)
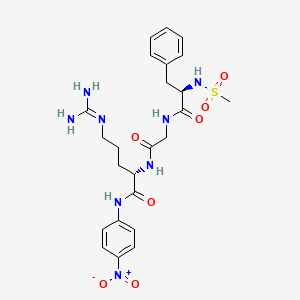
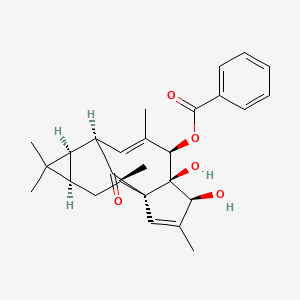

![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate](/img/structure/B12375398.png)
![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
